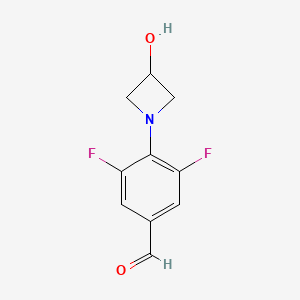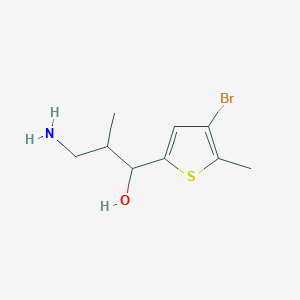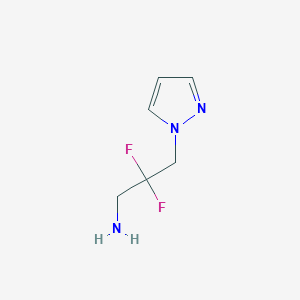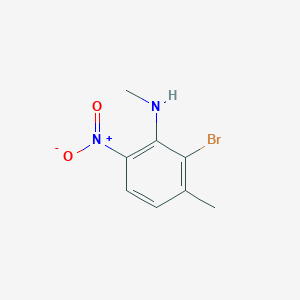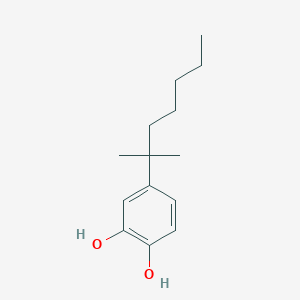
2-(5-Chloropyrimidin-2-yl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloropyrimidin-2-yl)ethanesulfonamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloropyrimidin-2-yl)ethanesulfonamide typically involves the reaction of 5-chloropyrimidine with ethanesulfonamide under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the ethanesulfonamide, followed by nucleophilic substitution with 5-chloropyrimidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of solvents and reagents may be adjusted to ensure cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Chloropyrimidin-2-yl)ethanesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions with boronic acids or other coupling partners in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products Formed
Substitution Reactions: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Coupling Reactions: Formation of biaryl or heteroaryl compounds.
Applications De Recherche Scientifique
2-(5-Chloropyrimidin-2-yl)ethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(5-Chloropyrimidin-2-yl)ethanesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes or receptors by binding to their active sites. This binding can interfere with the normal function of the target, leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
2-(5-Chloropyrimidin-2-yl)ethanesulfonamide can be compared with other pyrimidine derivatives:
2-Chloropyrimidine: Lacks the ethanesulfonamide group, making it less versatile in certain applications.
5-Chloropyrimidine-2-ethanol: Contains a hydroxyl group instead of the ethanesulfonamide group, leading to different reactivity and applications.
N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: A more complex derivative with additional functional groups, used in specific medicinal chemistry applications.
The uniqueness of this compound lies in its combination of the pyrimidine ring and the ethanesulfonamide group, providing a balance of reactivity and stability suitable for various applications.
Propriétés
Formule moléculaire |
C6H8ClN3O2S |
|---|---|
Poids moléculaire |
221.67 g/mol |
Nom IUPAC |
2-(5-chloropyrimidin-2-yl)ethanesulfonamide |
InChI |
InChI=1S/C6H8ClN3O2S/c7-5-3-9-6(10-4-5)1-2-13(8,11)12/h3-4H,1-2H2,(H2,8,11,12) |
Clé InChI |
IFNPYUSZGOEPAU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)CCS(=O)(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


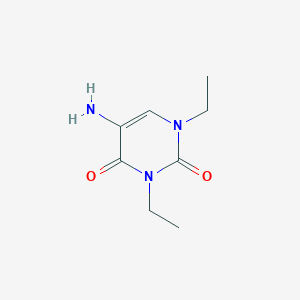


![[(3,4-Difluorophenyl)amino]carbonitrile](/img/structure/B13155303.png)
